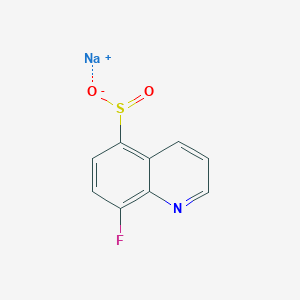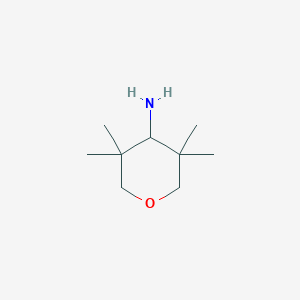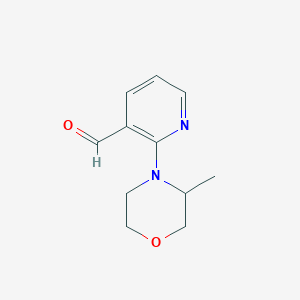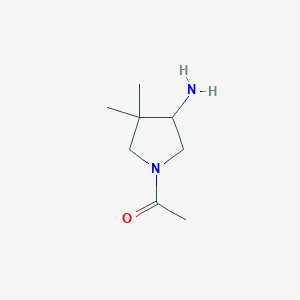
(2R)-2-amino-N,N-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-N,N-dimethylbutanamide is a chiral amide compound with potential applications in various fields, including organic synthesis and medicinal chemistry. Its structure consists of a butanamide backbone with an amino group and two methyl groups attached to the nitrogen atom, making it a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-N,N-dimethylbutanamide can be achieved through several methods. One common approach involves the reductive amination of 2-oxobutanamide with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C and a pH of 7-8.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation with palladium on carbon (Pd/C) as a catalyst can also be employed to facilitate the reduction step, making the process more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-N,N-dimethylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the amide group to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (2R)-2-amino-N,N-dimethylbutanamide serves as a building block for the preparation of more complex molecules. It is used in the synthesis of chiral ligands and catalysts, which are essential in asymmetric synthesis.
Biology
The compound has potential applications in the development of enzyme inhibitors and receptor modulators. Its chiral nature makes it a valuable tool in studying stereoselective biological processes.
Medicine
This compound is investigated for its potential as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors, contributing to the development of new therapeutic agents.
Industry
In the industrial sector, the compound is used in the production of fine chemicals and specialty materials. Its reactivity and versatility make it suitable for various chemical manufacturing processes.
Mechanism of Action
The mechanism by which (2R)-2-amino-N,N-dimethylbutanamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s chiral nature allows it to selectively bind to specific molecular targets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-N,N-dimethylbutanamide: The enantiomer of (2R)-2-amino-N,N-dimethylbutanamide, differing in the spatial arrangement of atoms.
N,N-dimethylbutanamide: Lacks the amino group, resulting in different reactivity and applications.
2-amino-N,N-dimethylpropanamide: Similar structure but with a shorter carbon chain, affecting its chemical properties.
Uniqueness
This compound’s uniqueness lies in its chiral nature and the presence of both an amino group and two methyl groups on the nitrogen atom. This combination of features makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Properties
Molecular Formula |
C6H14N2O |
|---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
(2R)-2-amino-N,N-dimethylbutanamide |
InChI |
InChI=1S/C6H14N2O/c1-4-5(7)6(9)8(2)3/h5H,4,7H2,1-3H3/t5-/m1/s1 |
InChI Key |
WRVUTVMOKGGDME-RXMQYKEDSA-N |
Isomeric SMILES |
CC[C@H](C(=O)N(C)C)N |
Canonical SMILES |
CCC(C(=O)N(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[4-methyl-2-(piperidin-2-yl)hexyl]carbamate](/img/structure/B13160807.png)





![tert-butyl N-[4-ethyl-2-(piperidin-2-yl)hexyl]carbamate](/img/structure/B13160843.png)



![2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde](/img/structure/B13160865.png)

![2-[2,5-Bis(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13160887.png)
